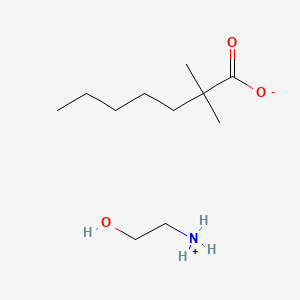
1H-Dibenzo(a,i)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Dibenzo(a,i)carbazole is a polycyclic aromatic hydrocarbon that contains a nitrogen atom within its structureThis compound is part of the larger family of carbazole derivatives, which have been extensively studied for their versatile functionalization and excellent optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(a,i)carbazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of methyl 7-oxo-dehydroabietate with substituted phenylhydrazines . The reaction conditions typically include the use of solvents such as ethanol or acetic acid and heating under reflux.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles to laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-Dibenzo(a,i)carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or aromatic rings, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1H-Dibenzo(a,i)carbazole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit MEK1 kinase activity, leading to the induction of apoptosis in cancer cells . The compound can elevate intracellular reactive oxygen species (ROS) levels, decrease mitochondrial membrane potential, and disrupt cell membrane integrity, ultimately causing cell death .
Comparison with Similar Compounds
1H-Dibenzo(a,c)carbazole: Another carbazole derivative with similar structural features but different biological activities.
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and applications in nanodevices and rechargeable batteries.
Uniqueness: 1H-Dibenzo(a,i)carbazole is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and unique optoelectronic properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
42226-53-9 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,3,5,7,9,11,13,16,18,20-decaene |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2 |
InChI Key |
FZMFRDRGUFGKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)



![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)


